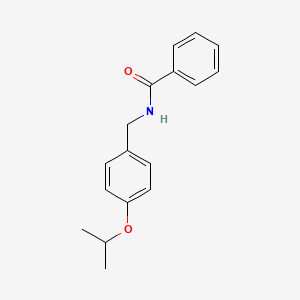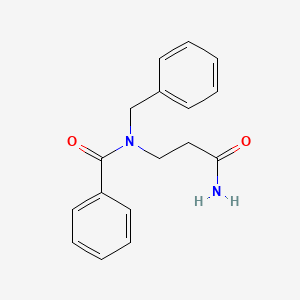
Copolímero de injerto de etilenglicol y alcohol vinílico (1 g)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is a graft copolymer composed of ethylene glycol and vinyl alcohol. It consists of approximately 75% vinyl alcohol units and 25% ethylene glycol units . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Ethylene Glycol and Vinyl Alcohol Graft Copolymer has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of new materials and as a stabilizer in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials for medical applications.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: The compound is used as a binder, stabilizer, and glazing agent in various industrial processes.
Mecanismo De Acción
Target of Action
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (EGVA) is a graft copolymer of ethylene glycol and vinyl alcohol . It primarily targets the formation of polymer structures, acting as a binder or glazing agent . The compound’s primary targets are the polymer structures where it is incorporated.
Mode of Action
EGVA is produced by grafting polyvinyl acetate onto a backbone of polyethylene glycol, followed by hydrolysis of the polyvinyl acetate side chains to form polyvinyl alcohol grafted side chains . This process results in a graft copolymer consisting of approximately 75% vinyl alcohol units and 25% ethylene glycol units .
Biochemical Pathways
The biochemical pathway involved in the action of EGVA is the polymerization process. The copolymer is produced by an anionic polymerization of ethylene oxide onto PVA beads . This process modifies the vinyl monomers in the biopolymer backbone to incorporate favorable properties, while maintaining their required properties such as biodegradability .
Pharmacokinetics
The pharmacokinetics of EGVA primarily involve its solubility and viscosity. It is freely soluble in water, dilute acids, and dilute solutions of alkali hydroxides, but practically insoluble in ethanol, acetic acid, and acetone . The viscosity of a 20% solution (m/m) is less than 250 mPa·s . These properties impact the bioavailability of the compound in various applications.
Result of Action
The result of EGVA’s action is the formation of a stable polymer structure with high loadings and good swelling both in water and organic solvents . This makes it suitable for use in various applications such as solid-phase synthesis, supported TEMPO catalysis, and in HR-MAS 1H NMR spectral analysis .
Action Environment
The action of EGVA can be influenced by environmental factors. For instance, the copolymer may contain colloidal silica at levels of 0.3 to 0.5% to improve flow properties . Additionally, the compound’s solubility and viscosity can be affected by the pH and temperature of the environment .
Análisis Bioquímico
Biochemical Properties
Ethylene Glycol and Vinyl Alcohol Graft Copolymer plays a significant role in biochemical reactions, particularly as a stabilizer and binder in tablet formulations . It interacts with various enzymes and proteins, enhancing their stability and activity. For instance, it can form hydrogen bonds with hydroxyl groups on the surface of proteins, thereby stabilizing their structure . Additionally, the copolymer’s hydrophilic nature allows it to interact with water molecules, creating a hydrated environment that is conducive to enzymatic activity .
Cellular Effects
Ethylene Glycol and Vinyl Alcohol Graft Copolymer has been shown to influence various cellular processes. It can enhance cell adhesion and proliferation by providing a hydrophilic surface that promotes cell attachment . Furthermore, it has been observed to affect cell signaling pathways, particularly those involved in cell survival and proliferation . The copolymer can also modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Ethylene Glycol and Vinyl Alcohol Graft Copolymer exerts its effects through several mechanisms. It can form hydrogen bonds with biomolecules, stabilizing their structure and enhancing their activity . Additionally, the copolymer can inhibit or activate enzymes by binding to their active sites or allosteric sites . This interaction can lead to changes in enzyme conformation and activity, thereby influencing biochemical pathways . The copolymer can also affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylene Glycol and Vinyl Alcohol Graft Copolymer can change over time. The copolymer is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or strong acids . Over time, the degradation products can affect cellular function, potentially leading to changes in cell viability and proliferation . Long-term studies have shown that the copolymer can have sustained effects on cellular processes, including gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Ethylene Glycol and Vinyl Alcohol Graft Copolymer vary with different dosages in animal models. At low doses, the copolymer has been shown to enhance cell adhesion and proliferation without causing any adverse effects . At high doses, it can lead to toxicity and adverse effects, such as inflammation and cell death . Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and metabolism .
Metabolic Pathways
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the copolymer can enhance the activity of glycolytic enzymes, leading to increased glucose metabolism . Additionally, it can affect the levels of various metabolites, such as lactate and pyruvate, by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, Ethylene Glycol and Vinyl Alcohol Graft Copolymer is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The copolymer can also accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes . Its hydrophilic nature allows it to be readily taken up by cells and distributed throughout the tissue .
Subcellular Localization
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is localized in various subcellular compartments, including the cytoplasm, nucleus, and cell membrane . Its activity and function can be influenced by its localization, with different effects observed in different compartments . For instance, in the nucleus, the copolymer can interact with transcription factors and other regulatory proteins, influencing gene expression . In the cytoplasm, it can interact with enzymes and other biomolecules, modulating their activity and stability .
Métodos De Preparación
The preparation of Ethylene Glycol and Vinyl Alcohol Graft Copolymer involves using polyethylene glycol and vinyl acetate as starting materials . The process includes the following steps:
Polymer Backbone Formation: Polyethylene glycol forms the polymer backbone.
Grafting: Polyvinyl acetate is grafted onto the polyethylene glycol backbone.
Hydrolysis: The polyvinyl acetate side chains undergo hydrolysis to form polyvinyl alcohol grafted chains.
Análisis De Reacciones Químicas
Ethylene Glycol and Vinyl Alcohol Graft Copolymer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer structure, affecting its properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Ethylene Glycol and Vinyl Alcohol Graft Copolymer can be compared with other similar compounds, such as:
Polyethylene Glycol-Graft-Polyvinyl Alcohol: Similar in structure but may have different grafting densities and molecular weights.
Polyvinyl Alcohol-Polyethylene Glycol Graft Co-Polymer: Another similar compound with variations in the ratio of vinyl alcohol to ethylene glycol units.
These similar compounds share some properties but differ in their specific applications and performance characteristics, highlighting the uniqueness of Ethylene Glycol and Vinyl Alcohol Graft Copolymer.
Propiedades
Número CAS |
121786-16-1 |
|---|---|
Fórmula molecular |
C13H11NO2S |
Peso molecular |
0 |
Sinónimos |
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methyl-3-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B1179860.png)


